molecular formula C11H18O3 B2721364 Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate CAS No. 894789-82-3

Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate

Cat. No. B2721364
CAS RN: 894789-82-3
M. Wt: 198.262
InChI Key: OLTQCCDQAVEAIU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate (TBTA) is an organic compound belonging to the family of esters, which is often used as a building block in various synthetic reactions. It is a colorless liquid, with a boiling point of 104°C and a melting point of -75°C. TBTA is a versatile compound, as it can be used in a wide range of applications, including synthesis, catalysis, and biochemistry. In particular, TBTA is used as a reagent in the synthesis of heterocyclic compounds, to introduce an alkyl group into a molecule, and to catalyze the addition of a nucleophile to an electrophilic center.

Scientific Research Applications

Chemoselective Synthesis

Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate is utilized in chemoselective synthesis processes. For instance, Vincent Troiani and colleagues (2011) describe a biocatalytic procedure for synthesizing a key lactonized statin side chain intermediate from its acetate precursor, highlighting the compound's role in streamlining the production of medically significant molecules (Troiani, Cluzeau, & Časar, 2011).

Stereoselective Nucleophilic Substitution Reactions

The compound's derivatives are pivotal in stereoselective nucleophilic substitution reactions. Research by Leticia Ayala et al. (2003) shows how the electronic nature of substituents affects the conformational preferences of six-membered-ring cations, demonstrating the compound's importance in understanding and harnessing reaction mechanisms for selective synthesis (Ayala, Lucero, Romero, Tabacco, & Woerpel, 2003).

Synthesis of Fluoroalkyl-Substituted Compounds

Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate is involved in the synthesis of fluoroalkyl-substituted compounds, as demonstrated by Rustam T. Iminov and colleagues (2015). Their work on acylation and subsequent reactions leading to fluorinated pyrazole-4-carboxylic acids on a multigram scale underlines the compound's utility in creating fluorinated derivatives with potential pharmaceutical applications (Iminov et al., 2015).

Enhancement of Drug Cytotoxicity

Furthermore, the tert-butyl dimethyl silyl group, closely related to the structural motifs of tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate, has been found to enhance the cytotoxicity of drugs against tumor cells. Research by O. Donadel et al. (2005) synthesizes disubstituted tetrahydropyrans with this group to evaluate their cytotoxic activity, indicating its potential in drug development strategies (Donadel, Martín, Martín, Villar, & Padrón, 2005).

Catalysis and Material Science

In catalysis and material science, derivatives of tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate serve as precursors or intermediates in the synthesis of complex materials. For example, the synthesis and photochemistry of related compounds have implications for developing new materials with unique photochemical properties, as explored by P. Kilickiran and colleagues (2001) (Kilickiran, Sankararaman, & Hopf, 2001).

properties

IUPAC Name

tert-butyl 2-(oxan-4-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-11(2,3)14-10(12)8-9-4-6-13-7-5-9/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTQCCDQAVEAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate

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